molecular formula C16H12N4O2 B12004878 N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B12004878
M. Wt: 292.29 g/mol
InChI Key: HDRDPFOOZAYMQV-VCHYOVAHSA-N
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Description

N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]nicotinohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a quinoline ring system and a nicotinohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]nicotinohydrazide typically involves the condensation reaction between 2-oxo-1,2-dihydroquinoline-3-carbaldehyde and nicotinohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a pure compound .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]nicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]nicotinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]nicotinohydrazide has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]nicotinohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit biological activity. In the case of its anticancer properties, the compound induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]nicotinohydrazide is unique due to its specific combination of a quinoline ring and a nicotinohydrazide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C16H12N4O2/c21-15-13(8-11-4-1-2-6-14(11)19-15)10-18-20-16(22)12-5-3-7-17-9-12/h1-10H,(H,19,21)(H,20,22)/b18-10+

InChI Key

HDRDPFOOZAYMQV-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)C3=CN=CC=C3

Origin of Product

United States

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